Octa-O-methylsucrose
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Overview
Description
Octa-O-methylsucrose is a chemically modified derivative of sucrose, where all eight hydroxyl groups of the sucrose molecule are replaced by methoxy groups. This compound has the molecular formula C20H38O11 and a molar mass of 454.51 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of octa-O-methylsucrose typically involves the methylation of sucrose. One common method is the use of sodium sucrates, which are prepared by reacting sucrose with sodium hydroxide. The sodium sucrates are then methylated using dimethyl sulfate or methyl iodide under controlled conditions . The reaction is usually carried out in an anhydrous solvent such as benzene or ether to ensure complete methylation.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The methylation reaction is carefully monitored to avoid over-methylation or incomplete reactions, which can lead to impurities.
Chemical Reactions Analysis
Types of Reactions
Octa-O-methylsucrose can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Methyl iodide in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols. Substitution reactions can yield various alkylated derivatives.
Scientific Research Applications
Octa-O-methylsucrose has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the effects of methylation on the properties of carbohydrates.
Biology: It is used in studies of carbohydrate metabolism and enzyme interactions.
Industry: It is used in the production of specialty chemicals and as a precursor for other synthetic compounds
Mechanism of Action
The mechanism of action of octa-O-methylsucrose involves its interaction with various molecular targets and pathways. The methoxy groups on the molecule can participate in hydrogen bonding and other interactions with enzymes and receptors, affecting their activity. This can lead to changes in metabolic pathways and other biological processes .
Comparison with Similar Compounds
Octa-O-methylsucrose can be compared with other methylated derivatives of sucrose, such as:
Tetra-O-methylsucrose: Where only four hydroxyl groups are replaced by methoxy groups.
Hexa-O-methylsucrose: Where six hydroxyl groups are replaced by methoxy groups.
The uniqueness of this compound lies in its complete methylation, which imparts distinct physical and chemical properties compared to partially methylated derivatives .
Properties
CAS No. |
5346-73-6 |
---|---|
Molecular Formula |
C20H38O11 |
Molecular Weight |
454.5 g/mol |
IUPAC Name |
(2R,3R,4S,5R,6R)-2-[(2S,3S,4R,5R)-3,4-dimethoxy-2,5-bis(methoxymethyl)oxolan-2-yl]oxy-3,4,5-trimethoxy-6-(methoxymethyl)oxane |
InChI |
InChI=1S/C20H38O11/c1-21-9-12-14(24-4)16(26-6)17(27-7)19(29-12)31-20(11-23-3)18(28-8)15(25-5)13(30-20)10-22-2/h12-19H,9-11H2,1-8H3/t12-,13-,14-,15-,16+,17-,18+,19-,20+/m1/s1 |
InChI Key |
RNUOORAGNGKJLZ-ZJCSYNEASA-N |
Isomeric SMILES |
COC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)COC)OC)OC)COC)OC)OC)OC |
Canonical SMILES |
COCC1C(C(C(C(O1)OC2(C(C(C(O2)COC)OC)OC)COC)OC)OC)OC |
Origin of Product |
United States |
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